2-bromo-N-(2-chlorobenzyl)butanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-chlorobenzyl)butanamide typically involves the reaction of 2-chlorobenzylamine with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the exothermic reaction and hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-chlorobenzyl)butanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The amide group can be involved in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation and reduction: Products include oxidized or reduced forms of the amide.
Hydrolysis: The major products are 2-chlorobenzylamine and 2-bromobutyric acid.
Scientific Research Applications
2-Bromo-N-(2-chlorobenzyl)butanamide is used in various scientific research applications, including:
Proteomics: It is used as a biochemical tool to study protein interactions and functions.
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.
Organic synthesis: It serves as an intermediate in the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-chlorobenzyl)butanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on the target molecules. This can result in the modulation of the target’s activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide
- 2-Bromo-N-(2-chlorophenyl)butanamide
Uniqueness
2-Bromo-N-(2-chlorobenzyl)butanamide is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and interaction profiles
Properties
IUPAC Name |
2-bromo-N-[(2-chlorophenyl)methyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-2-9(12)11(15)14-7-8-5-3-4-6-10(8)13/h3-6,9H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIIAYPILKRDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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